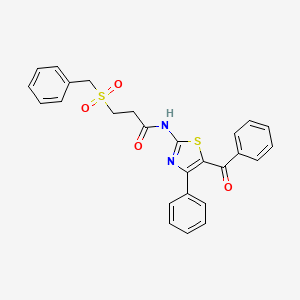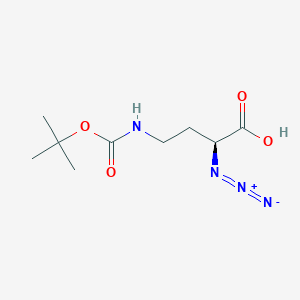
N3-L-Dab(Boc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3-L-Dab(Boc)-OH: is a chemical compound known as N3-L-2,4-diaminobutyric acid (Boc)-OH. It is a derivative of the amino acid 2,4-diaminobutyric acid, which is modified with a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in peptide synthesis and other chemical research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N3-L-2,4-diaminobutyric acid (Boc)-OH typically begins with the amino acid 2,4-diaminobutyric acid.
Protection of Amino Groups: The amino groups of 2,4-diaminobutyric acid are protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure N3-L-2,4-diaminobutyric acid (Boc)-OH.
Industrial Production Methods: Industrial production of N3-L-2,4-diaminobutyric acid (Boc)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification methods to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N3-L-2,4-diaminobutyric acid (Boc)-OH can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: It can participate in substitution reactions where the Boc protecting group is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) to remove the Boc protecting group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N3-L-2,4-diaminobutyric acid (Boc)-OH is widely used in peptide synthesis as a building block for creating peptides and proteins. It is also used in the development of new chemical reactions and methodologies.
Biology: In biological research, this compound is used to study the structure and function of proteins and peptides. It is also employed in the synthesis of peptide-based drugs and biomolecules.
Medicine: N3-L-2,4-diaminobutyric acid (Boc)-OH is used in the development of peptide-based therapeutics. It is also utilized in drug discovery and development processes.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also employed in the manufacturing of pharmaceuticals and biotechnology products.
Mecanismo De Acción
The mechanism of action of N3-L-2,4-diaminobutyric acid (Boc)-OH involves its role as a building block in peptide synthesis. The Boc protecting group helps to protect the amino groups during chemical reactions, allowing for selective modification of the molecule. The compound interacts with various molecular targets and pathways depending on its specific application.
Comparación Con Compuestos Similares
N3-L-2,4-diaminobutyric acid: The unprotected form of the compound.
N3-L-2,4-diaminobutyric acid (Fmoc)-OH: A similar compound with a different protecting group (fluorenylmethyloxycarbonyl).
N3-L-2,4-diaminobutyric acid (Cbz)-OH: Another similar compound with a carbobenzyloxy protecting group.
Uniqueness: N3-L-2,4-diaminobutyric acid (Boc)-OH is unique due to its specific Boc protecting group, which provides stability and selectivity during chemical reactions. This makes it particularly useful in peptide synthesis and other chemical research applications.
Propiedades
IUPAC Name |
(2S)-2-azido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)11-5-4-6(7(14)15)12-13-10/h6H,4-5H2,1-3H3,(H,11,16)(H,14,15)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMWKZYQNHSSAD-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
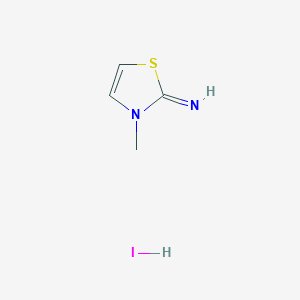
![4-methoxy-1-(4-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2650229.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2650231.png)

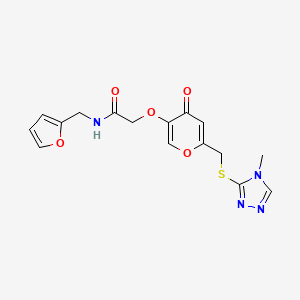
![N,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2650240.png)
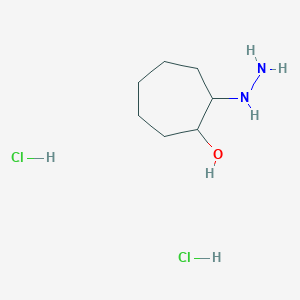
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2650242.png)
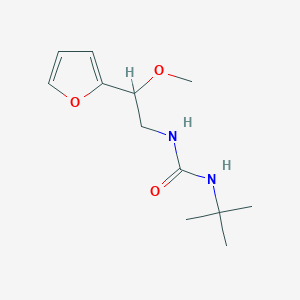
![2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide](/img/structure/B2650245.png)
![4-Amino-2-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]butanoic acid](/img/structure/B2650246.png)
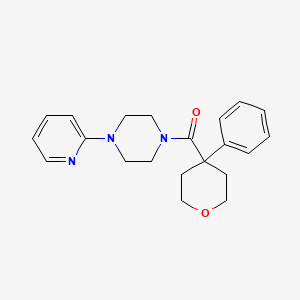
![1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2650250.png)
